2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride
Overview
Description
2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which combines a carbamate group with a benzyl group and a carbamimidoylsulfanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride can be achieved through a multi-step process. One common method involves the reaction of benzyl chloroformate with 2-aminoethanethiol to form the intermediate benzyl 2-aminoethanethiolcarbamate. This intermediate is then reacted with cyanamide to introduce the carbamimidoyl group, followed by hydrochloric acid treatment to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and to ensure that the reaction conditions are environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. The benzyl group enhances the compound’s ability to penetrate cell membranes, while the carbamimidoyl group interacts with specific amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the carbamimidoylsulfanyl group.
Ethyl carbamate: Similar structure but lacks the benzyl group.
Methyl carbamate: Similar structure but lacks both the benzyl and carbamimidoylsulfanyl groups.
Uniqueness
2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride is unique due to the presence of both the benzyl and carbamimidoylsulfanyl groups, which confer distinct chemical properties and biological activities. The combination of these groups enhances the compound’s stability, reactivity, and ability to interact with biological targets .
Properties
IUPAC Name |
2-carbamimidoylsulfanylethyl N-benzylcarbamate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S.ClH/c12-10(13)17-7-6-16-11(15)14-8-9-4-2-1-3-5-9;/h1-5H,6-8H2,(H3,12,13)(H,14,15);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJKTUMLTZDQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCCSC(=N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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